Sarcolipin was initially identified in skeletal muscle tissues, particularly in fast-twitch fibers. Its expression is notably high in skeletal muscle but limited to specific regions of the heart, such as the atria. The peptide's sequence and structural features have been conserved across various species, indicating its evolutionary significance .
The synthesis of sarcolipin typically involves recombinant DNA technology. The gene encoding sarcolipin is cloned into an expression vector, which is then introduced into suitable host cells (such as bacteria or yeast) for protein production. Following expression, purification techniques such as affinity chromatography are employed to isolate sarcolipin from other cellular proteins.
A common method for purifying recombinant sarcolipin involves:
Sarcolipin has a distinct helical structure that allows it to span the lipid bilayer of the sarcoplasmic reticulum membrane. Its amino acid sequence includes specific residues that facilitate interactions with SERCA and contribute to its regulatory functions.
Structural studies have shown that sarcolipin forms oligomers and interacts with SERCA in both calcium-bound and calcium-free states. The presence of phosphorylation sites within its sequence suggests that post-translational modifications may further modulate its function .
Sarcolipin primarily functions through its interaction with SERCA, where it inhibits calcium transport while allowing ATP hydrolysis to occur. This process can be characterized by two key mechanisms:
These mechanisms lead to increased ATP consumption without corresponding increases in calcium transport, effectively generating heat through futile cycles of ATP hydrolysis .
The kinetics of sarcolipin's interaction with SERCA can be analyzed using various biochemical assays that measure ATP hydrolysis rates and calcium transport efficiency under different conditions (e.g., varying calcium concentrations) .
Sarcolipin's mechanism involves binding to SERCA, where it alters the enzyme's conformational states during its catalytic cycle:
The reduction in calcium uptake necessitates more ATP hydrolysis for maintaining calcium homeostasis, contributing to increased energy expenditure and heat production during muscle activity .
Experimental data suggest that sarcolipin-mediated inhibition can significantly affect muscle metabolism and thermogenesis, particularly under conditions requiring rapid energy expenditure .
Relevant studies have shown that modifications like acylation can enhance its membrane association and functional efficacy .
Sarcolipin has significant implications in various scientific fields:
Sarcolipin (SLN) is a 31-amino acid (in most mammals) single-pass transmembrane protein primarily localized to the sarcoplasmic reticulum (SR) of skeletal and atrial muscle. It functions as a critical regulator of the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump, influencing calcium cycling, muscle contractility, and thermogenesis. SLN belongs to the "regulin" family of small peptide modulators of SERCA, which evolved to fine-tune calcium homeostasis in a tissue-specific manner. Its discovery reshaped understanding of muscle-based energy expenditure, positioning skeletal muscle as a significant site of nonshivering thermogenesis (NST) and metabolic regulation.
SLN comprises three domains:
M-E-R-S-T-Q-E
in mice) R-S-Y-Q-Y
) [1] [6]. The TM helix anchors SLN in the SR membrane, while the C-terminus stabilizes its inhibitory topology via interactions with lipid bilayers and SERCA. Key functional residues include:
SLN regulates SERCA through two mechanisms:
Table 1: Key Structural Domains and Functional Residues of SLN
Domain | Residues | Function | Consequence of Mutation/Deletion |
---|---|---|---|
N-terminus | 1–7 | Phosphorylation sites (Thr5); dynamic regulation | Mild reduction in uncoupling [1] |
Transmembrane | 8–27 | Binds SERCA groove (TM2/TM6/TM9); hydrophobic interactions | Loss of SERCA binding if disrupted [6] |
C-terminus | 28–31 | Membrane anchoring; stabilizes inhibitory topology | Graded loss of uncoupling (e.g., ΔY31 reduces heat release) [1] |
Key residues | Cys9, Tyr31 | Cys9: Post-translational modification; Tyr31: SERCA interaction | Abolished thermogenesis [1] [6] |
SLN orthologs exist across vertebrates, with sequence variations reflecting adaptations to thermogenic demands:
Notably, SLN is absent in amphibians and reptiles, aligning with their ectothermy. Its emergence in birds and mammals underscores its role in enabling endothermy [7] [10].
Table 2: Evolutionary Adaptations of SLN in Vertebrates
Species Group | Key Feature | Functional Implication |
---|---|---|
Horses | 29-residue SLN; lacks regulatory sites | Minimal protein expression; enhanced Ca²⁺ cycling for speed [5] |
Birds | High SLN expression in cold-adapted species | Primary heat generation in absence of BAT [10] |
Endothermic fish | Elevated SLN/SERCA1 transcript ratio | Muscle NST during deep-diving or cold hunting [7] |
Arthropods | Sarcolamban peptides inhibit SERCA | Conservation of SERCA regulation despite low sequence homology [3] |
The regulin family comprises transmembrane micropeptides that modulate SERCA activity. Key members include:
SLN stands out due to its dual inhibitory/uncoupling function and tissue-specific expression:
RSYQY
motif stabilizes inhibitory topology, while the N-terminal MERSTQE
enables uncoupling via dynamic interactions with SERCA [1] [6]. Table 3: The Regulin Family of SERCA Regulators
Regulin | Size (aa) | Primary Tissue | Effect on SERCA | Key Distinction from SLN |
---|---|---|---|---|
SLN | 31 | Skeletal/atrial muscle | Inhibition + Uncoupling | Only regulin enabling heat production |
PLN | 52 | Cardiac muscle | Pure inhibition (affinity shift) | No uncoupling; pentameric form dominant |
MLN | 46 | Skeletal muscle | Inhibition | No uncoupling; higher affinity for SERCA [2] |
DWORF | 34 | Ventricular muscle | Activation (displaces inhibitors) | Antagonizes SLN/PLN [2] |
ELN/ALN | ~30 | Endothelial/epithelial | Inhibition | Regulate non-muscle SERCA2b [2] |
Compound Names Mentioned: Sarcolipin (SLN), Sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA), Phospholamban (PLN), Myoregulin (MLN), Endoregulin (ELN), Another-regulin (ALN), Dwarf Open Reading Frame (DWORF), Ryanodine Receptor (RYR).
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